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Compound of Interest

Compound Name:

(4-

(Butyramidomethyl)phenyl)boronic

acid

CAS No.: 2246765-26-2

Cat. No.: B2374650

Get Quote

Executive Summary: The Structural Context
In the development of glucose sensors and protease inhibitors, (4-
(Butyramidomethyl)phenyl)boronic acid (4-BMPBA) represents a critical optimization over

standard Phenylboronic Acid (PBA) and its shorter-chain analog, 4-

(Acetamidomethyl)phenylboronic acid (4-AMPBA).

While PBA is the crystallographic baseline, it suffers from poor solubility in physiological media

and brittle crystal mechanics. The introduction of the butyramidomethyl linker serves two

specific engineering purposes:

Supramolecular Stabilization: The amide group introduces strong

hydrogen bonding, creating a secondary stabilizing network perpendicular to the boronic acid
dimers.

Lipophilic Tuning: The propyl chain (butyryl group) disrupts the tight
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stacking seen in PBA, potentially altering solubility profiles and crystal plasticity.

This guide provides a comparative structural analysis framework, benchmarking 4-BMPBA

against PBA (Standard) and 4-AMPBA (Analog).

Comparative Analysis: Target vs. Alternatives
Crystal Packing and Synthon Robustness
The primary differentiator in this class of compounds is the competition between the Boronic

Acid Homodimer (Synthon A) and the Amide-Amide Ribbon (Synthon B).

Feature PBA (Baseline) 4-AMPBA (Analog) 4-BMPBA (Target)

Primary Synthon
Centrosymmetric

dimer

Centrosymmetric

dimer

Predicted:

Dimer

Secondary Network Stacking (Face-to-

Face)

Amide

Chains

Amide

+ Alkyl Interdigitation

Dimensionality 2D Sheets (Layered)
3D Hydrogen Bonded

Network

3D Network with

hydrophobic pockets

Dehydration Risk
High (Forms Boroxine

readily)

Moderate (Amide

stabilizes hydrate)

Low (Steric bulk

protects diol)

Expert Insight: In PBA, layers slide easily, leading to plate-like, fragile crystals. In 4-BMPBA,

the butyryl chain is expected to act as a "molecular spacer," increasing the unit cell volume and

preventing the formation of dense, insoluble aggregates. This makes 4-BMPBA a superior

candidate for drug delivery scaffolds where controlled dissolution is required.

Solubility and Stability Metrics
Experimental data from analogous series suggests the following trend in physicochemical

properties driven by the crystal lattice energy:
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Property PBA 4-AMPBA 4-BMPBA (Target)

Melting Point 216–219 °C 215–220 °C
~195–205 °C

(Predicted)

Aq. Solubility (pH 7.4) Low (< 5 mg/mL) Moderate
High (due to lattice

disruption)

Hygroscopicity Low High Moderate

Critical Mechanism: The lower predicted melting point of 4-BMPBA compared to the Acetyl

analog (4-AMPBA) is due to the "Odd-Even" effect of the alkyl chain and increased rotational

degrees of freedom in the butyryl group, which increases the entropy of fusion (

).

Experimental Protocol: Structural Determination
To validate the claims above, you must perform a single-crystal X-ray diffraction (SC-XRD)

study. This protocol is designed to prevent the common pitfall of boroxine formation

(dehydration) during crystallization.

Phase 1: Crystallization (Vapor Diffusion)
Do not use standard evaporation, as it promotes dehydration to the boroxine trimer.

Prepare Solution: Dissolve 20 mg of 4-BMPBA in 2 mL of MeOH/Water (9:1 v/v).

Setup: Use a hanging drop vapor diffusion method.

Reservoir: 1 mL 100% Acetone (Antisolvent).

Drop: 2 µL Sample Solution + 1 µL Reservoir.
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Incubation: Store at 4°C. Lower temperature stabilizes the Boronic Acid (

) form against dehydration to Boroxine (

).

Phase 2: Data Collection & Refinement
Mounting: Mount crystal in Paratone-N oil on a MiTeGen loop. Flash cool to 100 K

immediately.

Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately resolve the

hydrogen atoms on the Boronic acid and Amide groups.

Refinement (SHELXL/OLEX2):

Locate Boron (B) and Oxygen (O) atoms first.[1]

Crucial Step: Manually locate Hydroxyl hydrogens in the difference Fourier map (

). Do not use calculated positions (HFIX) initially, as this masks potential hydrogen
bonding anomalies or proton transfer.

Visualization of Structural Logic
The following diagram illustrates the hierarchical assembly of the crystal lattice, highlighting the

competitive interaction between the Boronic Acid headgroup and the Amide linker.
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Caption: Hierarchical assembly of 4-BMPBA. The stability of the crystal relies on the synergy

between the rigid boronic dimer and the flexible alkyl packing.

Experimental Data Template (For Validation)
When analyzing your dataset, populate this table to verify if your structure matches the Amido-

Phenylboronic class characteristics.
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Parameter
Expected Range (Amido-
PBA Class)

Significance

Space Group or
Centrosymmetry supports the

anti-parallel dimer formation.

B-O Bond Length 1.36 – 1.38 Å
< 1.35 Å indicates dehydration

(Boroxine contamination).

O-B-O Angle 116° – 122°
Deviations > 120° suggest

strain from packing forces.

H-Bond Distance (

)
2.72 – 2.78 Å

Strength of the primary dimer.

Shorter = Stronger.

Torsion (Ph-C-N-C) ~0° - 30°
Planarity of the amide relative

to the ring (Conjugation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4647400/
https://www.benchchem.com/product/b2374650/docs#structural-benchmarking-guide-4-butyramidomethyl-phenyl-boronic-acid
https://www.benchchem.com/product/b2374650/docs#structural-benchmarking-guide-4-butyramidomethyl-phenyl-boronic-acid
https://www.benchchem.com/product/b2374650/docs#structural-benchmarking-guide-4-butyramidomethyl-phenyl-boronic-acid
https://www.benchchem.com/product/b2374650/docs#structural-benchmarking-guide-4-butyramidomethyl-phenyl-boronic-acid
https://www.benchchem.com/product/b2374650?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2374650?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2374650?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

